(2,6-Diisopropylphenyl)hydrazine
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Overview
Description
(2,6-Diisopropylphenyl)hydrazine is an organic compound with the molecular formula C12H20N2 It is a hydrazine derivative where the hydrazine group is attached to a 2,6-diisopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diisopropylphenyl)hydrazine typically involves the reaction of 2,6-diisopropylaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Diisopropylaniline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Diisopropylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(2,6-Diisopropylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Diisopropylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: A precursor in the synthesis of (2,6-Diisopropylphenyl)hydrazine.
2,6-Diisopropylphenol: Another compound with similar structural features but different functional groups.
2,6-Diisopropylphenyl isopropyl ether: A related compound with different chemical properties.
Uniqueness
This compound is unique due to its hydrazine functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C12H20N2/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-13/h5-9,14H,13H2,1-4H3 |
InChI Key |
SBLYNGIFFVNTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NN |
Origin of Product |
United States |
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